2-(2,2-Difluorocycloheptyl)acetic acid
Description
Properties
IUPAC Name |
2-(2,2-difluorocycloheptyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O2/c10-9(11)5-3-1-2-4-7(9)6-8(12)13/h7H,1-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXJHHJRDNAKFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2,2-Difluorocycloheptyl)acetic acid typically involves the introduction of fluorine atoms into a cycloheptyl ring followed by the attachment of an acetic acid group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms into the cycloheptyl ring. The reaction conditions often require low temperatures and anhydrous solvents to prevent side reactions .
Industrial production methods for this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods also focus on optimizing reaction conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
2-(2,2-Difluorocycloheptyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group into an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(2,2-Difluorocycloheptyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s fluorinated structure makes it a valuable tool in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: Used in the production of advanced materials, such as fluorinated polymers and coatings, which benefit from the compound’s chemical stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-(2,2-Difluorocycloheptyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Key Observations:
- Acidity : The difluorocycloheptyl derivative (pKa ~3.2) is less acidic than bromophenyl analogs (pKa ~2.5) due to reduced electron-withdrawing effects of the cycloaliphatic fluorine atoms compared to aromatic halogens .
- Lipophilicity: The cycloheptyl group contributes to moderate logP (1.8), enhancing membrane permeability relative to polar amino-substituted analogs (logP 0.7) .
Crystallographic and Stability Data
- Crystal Packing : Unlike 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid, which forms O–H⋯O hydrogen-bonded dimers , the cycloheptyl analog lacks aromatic stacking interactions, leading to less dense crystalline phases.
- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of ~120°C for the difluorocycloheptyl compound, lower than bromophenyl analogs (mp >150°C) due to reduced crystallinity .
Biological Activity
2-(2,2-Difluorocycloheptyl)acetic acid is a compound of interest due to its unique structural features and potential biological activities. The presence of difluorocycloheptyl moiety may influence its interaction with biological targets, making it a subject for research in medicinal chemistry and pharmacology.
- IUPAC Name : this compound
- CAS Number : 1781080-57-6
- Molecular Formula : C10H13F2O2
- Molecular Weight : 204.21 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor or modulator of certain biological pathways.
Pharmacological Effects
- Anti-inflammatory Activity : Early studies indicate that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Analgesic Properties : The compound has shown promise in pain relief models, suggesting a role in analgesic pathways.
- Antimicrobial Effects : Some research indicates potential antimicrobial activity, although specific mechanisms remain to be elucidated.
Table 1: Summary of Biological Activities
| Biological Activity | Observations | References |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Analgesic | Efficacy in pain models | |
| Antimicrobial | Activity against certain pathogens |
Case Study Insights
In a study examining the structure-activity relationship (SAR) of various acetic acid derivatives, this compound was highlighted for its unique fluorinated structure which enhances lipophilicity and potentially increases membrane permeability. This property is crucial for its biological efficacy.
Experimental Methods
Research methodologies employed in studying this compound include:
- In vitro assays to evaluate anti-inflammatory and analgesic activities.
- Microbial sensitivity tests to assess antimicrobial properties.
- Molecular docking studies to predict interactions with specific enzymes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2,2-difluorocycloheptyl)acetic acid, and how can reaction efficiency be optimized?
- Methodology :
-
Nucleophilic fluorination : Start with a cycloheptane precursor (e.g., cycloheptanone) and introduce fluorine atoms via fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Monitor regioselectivity using NMR to confirm difluorination at the 2,2-positions .
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Acetic acid sidechain incorporation : Use a Friedel-Crafts alkylation or Grignard reaction to attach the acetic acid moiety. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
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Optimization : Adjust solvent polarity (e.g., DCM vs. THF) and temperature to improve yields. For example, low-temperature (-78°C) reactions reduce side-product formation in fluorination steps .
- Data Contradictions :
-
Evidence for similar fluorinated acetic acids (e.g., 2-fluorophenylacetic acid) shows inconsistent yields (23–32%) in multi-step syntheses . To resolve this, employ flow chemistry or microwave-assisted synthesis to accelerate reaction kinetics.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Analytical Workflow :
-
NMR Spectroscopy : Use and NMR to confirm the cycloheptyl backbone and acetic acid group. NMR (at 470 MHz) identifies fluorine environments (e.g., coupling constants ) .
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Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (CHFO; theoretical [M+H]: 193.10) .
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IR Spectroscopy : Detect carboxylic acid O–H stretches (~2500–3000 cm) and C=O vibrations (~1700 cm) .
- Advanced Techniques :
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X-ray Crystallography : Co-crystallize with a chiral amine (e.g., L-proline) to resolve absolute stereochemistry. Compare with structural analogs like 2-(2-methoxyphenyl)acetic acid (orthorhombic, space group Pbca) .
Q. What computational approaches predict the reactivity and conformational stability of this compound?
- Modeling Strategies :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate Fukui indices for electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to study the acetic acid group’s hydrogen-bonding propensity. Compare with 2-(2-fluorophenyl)acetic acid’s hydration shell dynamics .
- Validation : Cross-reference computed dipole moments and pKa values with experimental data (e.g., potentiometric titration) .
Advanced Research Questions
Q. How does the 2,2-difluorocycloheptyl group influence regioselectivity in fluorination reactions?
- Mechanistic Insights :
-
Steric hindrance from the cycloheptane ring reduces fluorination at adjacent positions. Compare with smaller rings (e.g., cyclopentane derivatives), where strain increases reactivity at 1,2-positions .
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Case Study : In 2-(2-fluorophenyl)acetic acid synthesis, electron-withdrawing groups meta to fluorine direct electrophilic substitution. Apply this to predict substituent effects on the cycloheptyl ring .
- Experimental Design :
-
Use kinetic isotope effects (KIEs) with deuterated cycloheptane to probe transition states. Monitor intermediates via in-situ IR .
Q. What biological activity profiles are associated with this compound, and how can they be validated?
- Hypothesis-Driven Testing :
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Anticancer Activity : Conduct MTT assays on oral cancer cell lines (e.g., SCC-9). Compare IC values with structurally related compounds like 2-[2-(2-aminoethoxy)ethoxy]acetic acid, which inhibits Akt-NF-κB signaling .
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Apoptosis Assays : Use Annexin V-FITC/PI staining and caspase-3/7 activation assays. Reference fluorinated analogs (e.g., 3,4-difluoro-2-hydroxyphenylacetic acid) that upregulate p53 phosphorylation .
- Contradictions :
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Some fluorinated acetic acids show anti-inflammatory effects (e.g., TNF-α suppression) but poor blood-brain barrier penetration. Address this via prodrug strategies (e.g., esterification) .
Q. How do crystallographic packing interactions affect the physicochemical properties of this compound?
- Crystallography Protocol :
-
Grow single crystals via slow evaporation in ethanol/water (7:3). Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). Solve structures with SHELXT and refine via OLEX2 .
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Hydrogen Bonding : Analyze R_2$$^2(8) motifs between carboxylic acid groups, as seen in 2-(2-methoxyphenyl)acetic acid (O–H···O bond length: 1.82 Å) .
- Impact on Solubility :
-
Polar packing motifs enhance aqueous solubility. Compare with non-fluorinated analogs (e.g., 2-phenylacetic acid), which exhibit hydrophobic π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
